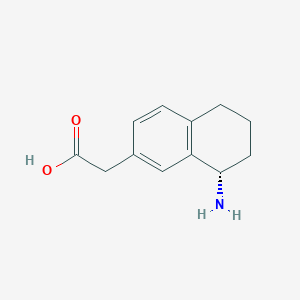
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a naphthalene ring system with an amino group and an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group at the desired position on the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Acetic Acid Introduction: Functionalization of the molecule with an acetic acid group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Further reduction of the tetrahydronaphthalene ring to a fully saturated ring.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the construction of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid: The enantiomer of the compound with potentially different biological activity.
2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid: A structurally similar compound with a propionic acid group instead of acetic acid.
8-Amino-5,6,7,8-tetrahydronaphthalene: A simpler compound lacking the acetic acid moiety.
Uniqueness
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
FKMRFJKKCCBAQT-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


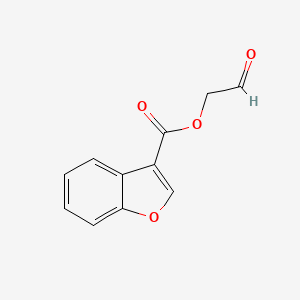
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
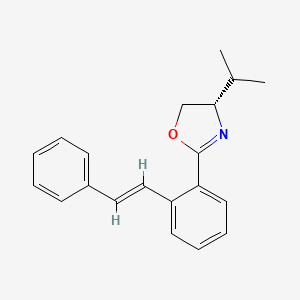
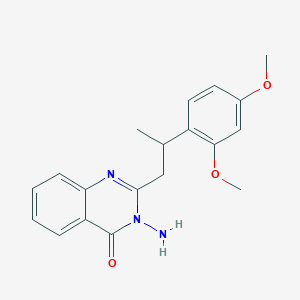
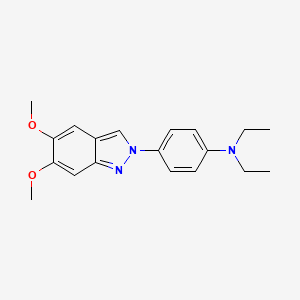
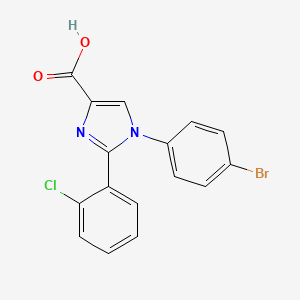

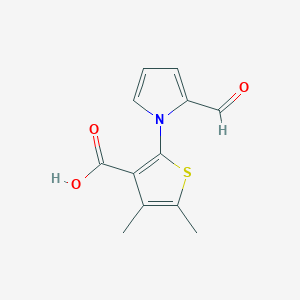
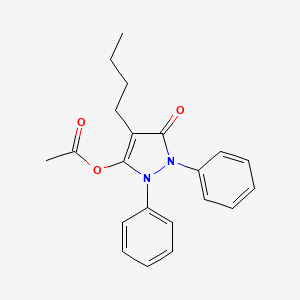
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
